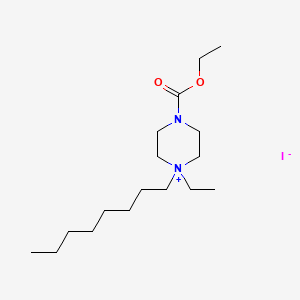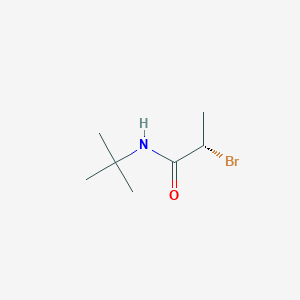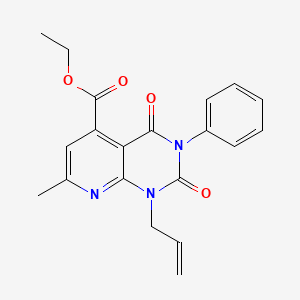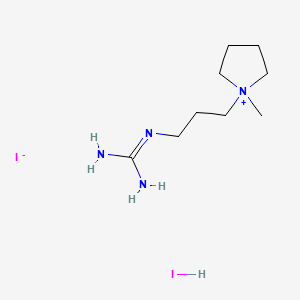
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide is a complex organic compound that belongs to the class of oxazaphosphorine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a chemotherapeutic agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer. Its mechanism of action involves interfering with DNA replication, making it effective against rapidly dividing cells.
Industry
In the industrial sector, this compound may be used in the synthesis of other chemicals and materials. Its reactivity and versatility make it valuable for various applications.
作用機序
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, preventing replication and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative used in chemotherapy.
Ifosfamide: Similar in structure and function, used to treat various cancers.
Melphalan: An alkylating agent with a similar mechanism of action.
Uniqueness
What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide apart is its specific structure, which may offer unique interactions with biological targets. Its combination of functional groups allows for diverse chemical modifications, making it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
97139-70-3 |
|---|---|
分子式 |
C16H25Cl2N4O4P |
分子量 |
439.3 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25) |
InChIキー |
FQPLKRUQPRNSRH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


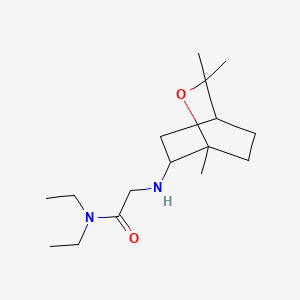
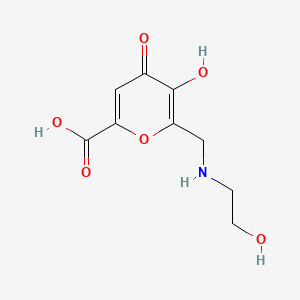




![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
